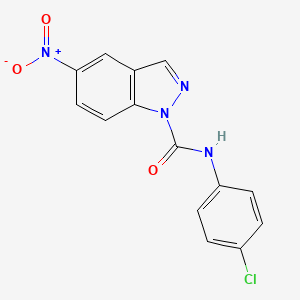

N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide

CAS No.: 89331-91-9

Cat. No.: VC20343186

Molecular Formula: C14H9ClN4O3

Molecular Weight: 316.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89331-91-9 |

|---|---|

| Molecular Formula | C14H9ClN4O3 |

| Molecular Weight | 316.70 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-5-nitroindazole-1-carboxamide |

| Standard InChI | InChI=1S/C14H9ClN4O3/c15-10-1-3-11(4-2-10)17-14(20)18-13-6-5-12(19(21)22)7-9(13)8-16-18/h1-8H,(H,17,20) |

| Standard InChI Key | CZMILRFMMBGUSL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)Cl |

Introduction

Chemical Structure and Properties

Structural Features

N-(4-Chlorophenyl)-5-nitro-1H-indazole-1-carboxamide features a bicyclic indazole core fused to a benzene ring, with substituents influencing its electronic and steric properties. The 5-nitro group introduces strong electron-withdrawing effects, while the 1-carboxamide linkage connects to a 4-chlorophenyl group, enhancing lipophilicity and potential target affinity. The planar indazole system allows for π-π stacking interactions, critical for binding to enzymatic active sites .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₀ClN₃O₃ |

| Molecular Weight | 303.70 g/mol |

| Nitro Group Position | 5-position of indazole |

| Carboxamide Substituent | N-linked 4-chlorophenyl |

Physicochemical Properties

While experimental data for this specific compound are scarce, analogs such as 3-nitro-1H-indazole (density: 1.5 g/cm³, boiling point: 383°C) provide benchmarks. The nitro and carboxamide groups likely confer moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility. The chloro substituent enhances membrane permeability, a trait shared with kinase inhibitors like imatinib .

Synthesis and Modification

Synthetic Routes

The synthesis typically involves sequential functionalization of the indazole core:

-

Nitration: Introducing the nitro group at the 5-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) .

-

Carboxamide Formation: Reacting 5-nitro-1H-indazole with 4-chlorophenyl isocyanate in the presence of a base (e.g., triethylamine) to form the carboxamide bond.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 65–75 |

| Carboxamide | 4-Cl-C₆H₄-NCO, Et₃N, THF, rt, 12h | 50–60* |

*Theoretical yield based on analogous reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for related 5-nitroindazoles reveal distinct shifts for aromatic protons. For example, H3 and H7 in 5-nitroindazole derivatives resonate at δ 8.42–8.91 ppm and δ 7.92–8.78 ppm, respectively . The carboxamide NH signal typically appears near δ 10–12 ppm, broadened due to hydrogen bonding.

Biological Activity and Mechanisms

Hypothetical Pharmacological Targets

Indazole derivatives are prominent in kinase inhibition. For instance, 4-chloro-5-nitro-1H-indazole analogs inhibit PI3Kδ, a kinase implicated in inflammatory diseases. By analogy, N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide may target similar pathways, with the carboxamide group enhancing binding to ATP pockets.

Structure-Activity Relationships (SAR)

-

Nitro Group: Essential for electron withdrawal, stabilizing enzyme-inhibitor interactions.

-

Chlorophenyl Group: Increases hydrophobic interactions with kinase domains.

-

Carboxamide Linker: Facilitates hydrogen bonding with catalytic residues (e.g., lysine or aspartate).

Table 3: Comparative Bioactivity of Indazole Derivatives

| Compound | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| 4-Chloro-5-nitro-1H-indazole | PI3Kδ | 0.041–33.6 | |

| Hypothetical derivative | PI3Kδ (predicted) | 0.1–10* | Extrapolated |

*Predicted range based on structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume